Destetrahydrofuranyl terazosin - 102714-74-9

Destetrahydrofuranyl terazosin

Catalog Number: EVT-3197971
CAS Number: 102714-74-9
Molecular Formula: C15H19N5O3
Molecular Weight: 317.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terazosin, a quinazoline derivative, is primarily recognized for its role as an alpha-1 adrenergic receptor antagonist. [, ] It is classified as a peripheral vasodilator and is utilized in scientific research to investigate various biological processes and potential therapeutic applications. [] One identified impurity found in Terazosin samples is 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione. [] This impurity is believed to be a byproduct of the catalytic hydrogenation step during Terazosin synthesis. []

Synthesis Analysis

The synthesis of 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione, the identified Terazosin impurity, occurs as a side-reaction during the catalytic hydrogenation step of Terazosin synthesis. [] Specific details regarding the synthesis of "Destetrahydrofuranyl Terazosin" are not available in the provided literature.

Molecular Structure Analysis

The molecular structure of Terazosin hydrochloride dihydrate, a specific form of Terazosin, has been extensively studied. [] It exists in an extended conformation and its crystal structure is stabilized by a network of hydrogen bonds. [] Further research is required to elucidate the specific molecular structure of "Destetrahydrofuranyl Terazosin."

Chemical Reactions Analysis

Terazosin hydrochloride undergoes degradation under stressed oxidation conditions, resulting in the formation of various degradation products. [] The primary degradation pathways include the hydrolysis of amide bonds, hydroxylation, and carbonylation. [] These reactions can occur individually or in combination, leading to a complex degradation profile. [] Specific information regarding the chemical reactions of "Destetrahydrofuranyl Terazosin" is limited in the provided literature.

Mechanism of Action

Terazosin primarily exerts its effects by selectively antagonizing alpha-1 adrenergic receptors. [, ] This action leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. [] Additionally, Terazosin has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis, potentially influencing cellular energy metabolism. [, , ] The specific mechanism of action of "Destetrahydrofuranyl Terazosin" requires further investigation.

Applications
  • Benign Prostatic Hyperplasia (BPH): Terazosin is frequently employed in research investigating the treatment of BPH. Studies have explored its effects on prostate volume, urinary flow rate, and quality of life in patients with BPH. [, , , , , , ]

  • Hypertension: Research has focused on the use of Terazosin in managing hypertension, evaluating its impact on blood pressure and potential benefits in specific patient populations. [, , , ]

  • Neuroprotection: Emerging research suggests a potential neuroprotective role for Terazosin. Studies have investigated its effects on energy metabolism and its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. [, , ]

  • Gastrointestinal Disorders: Recent investigations have explored the potential benefits of Terazosin in treating gastrointestinal disorders such as gastric ulcers and ulcerative colitis. []

  • Bacterial Infections: Studies have shown Terazosin may have antibacterial effects by interfering with bacterial quorum sensing and the type three secretion system. []

Terazosin Hydrochloride

  • Compound Description: Terazosin hydrochloride is a selective α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia (BPH). [] It works by relaxing veins and arteries to lower blood pressure and by relaxing the muscles of the bladder and prostate to improve urine flow. [] Terazosin hydrochloride is known to exist in a dihydrate form. [] It is commercially available under various trade names such as Hytrin, Teraz, Apo-Terazosin, Teradip, Terazosabb, Terazosine EG and Terazosine Sandoz. []
  • Relevance: Terazosin hydrochloride is the parent compound of Destetrahydrofuranyl terazosin. Destetrahydrofuranyl terazosin lacks the tetrahydrofuran ring present in terazosin. []

Impurity A of Terazosin

  • Compound Description: Impurity A of Terazosin, chemically known as 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione, is an identified impurity found in commercially available terazosin. [] It is thought to be generated during the catalytic hydrogenation step in the synthesis of terazosin. [] Despite its presence as an impurity, biological screening suggests that it is not cytotoxic to several human tumor cell lines and non-malignant fibroblasts. []
  • Relevance: Impurity A of Terazosin shares a common structural core with Destetrahydrofuranyl terazosin, consisting of the quinazoline ring and the piperazine ring. [, ] Both compounds differ in the substituent attached to the piperazine nitrogen opposite the quinazoline ring.

Degradation Product 4026

  • Compound Description: Degradation Product 4026 is an identified alkaline degradation product of terazosin hydrochloride dihydrate. [, ] While the specific structure is not detailed, the research emphasizes the need for analytical methods, such as the PVC membrane sensors, to distinguish and selectively determine terazosin in the presence of this degradation product. [, ]
  • Relevance: Although the exact structure of Degradation Product 4026 remains undefined, it is considered structurally related to Destetrahydrofuranyl terazosin due to its origin as a degradation product of terazosin hydrochloride dihydrate. [, ] This suggests a significant structural similarity and a shared chemical lineage with the target compound.

1-(4-Amino-6, 7-dimethoxy- quinazoline-2-yl)- 4-formyl- piperazine

  • Compound Description: This compound is a terazosin derivative synthesized by researchers investigating the antibacterial activity of structural analogs of terazosin hydrochloride. []
  • Relevance: This compound represents an intermediary structure between terazosin hydrochloride and Destetrahydrofuranyl Terazosin. [] It retains the core structure of the quinazoline ring and piperazine ring found in both terazosin hydrochloride and Destetrahydrofuranyl terazosin but features a formyl group instead of the tetrahydrofuran or alkyl substituents on the piperazine ring.

6, 7-dimethoxy-2-piperazine-1-yl-quinazoline -4-amine

  • Compound Description: This compound is another synthetic terazosin derivative designed and assessed for its antibacterial activity alongside 1-(4-Amino-6, 7-dimethoxy- quinazoline-2-yl)- 4-formyl- piperazine. []
  • Relevance: This derivative is structurally similar to Destetrahydrofuranyl Terazosin as it also lacks the tetrahydrofuran ring found in the parent terazosin hydrochloride. [] The distinction lies in the substituent attached to the piperazine nitrogen, where this derivative has an amino group compared to the alkyl substituent in Destetrahydrofuranyl Terazosin.

Properties

CAS Number

102714-74-9

Product Name

Destetrahydrofuranyl terazosin

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18)

InChI Key

LYWLXJIJCXEGCI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.